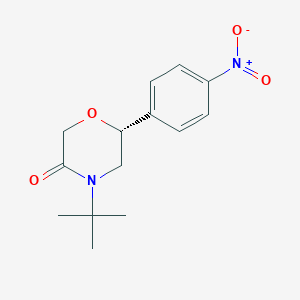
(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroaniline and 2-(2-chloroethoxy)ethanol.
Formation of Intermediate: 4-nitroaniline reacts with 2-(2-chloroethoxy)ethanol in the presence of a catalyst such as phenylboronic acid to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.
Cyclization: The intermediate is then cyclized using potassium carbonate in acetonitrile to form 4-(4-nitrophenyl)morpholin-3-one.
Hydrogenation: Finally, the nitro group is reduced to an amino group using palladium on carbon in methanol, yielding the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with palladium on carbon.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation: The morpholine ring can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Palladium on carbon in methanol.
Substitution: Alkyl or aryl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-tert-Butyl-6-(4-aminophenyl)morpholin-3-one.
Substitution: Various substituted morpholinones depending on the substituent used.
Oxidation: N-oxides of the morpholine ring.
科学的研究の応用
(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of (6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and proteins. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes .
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)-3-morpholinone: Lacks the tert-butyl group, resulting in different chemical properties and applications.
4-tert-Butyl-3-morpholinone: Lacks the nitrophenyl group, affecting its reactivity and biological activity.
4-(4-Aminophenyl)-3-morpholinone: The amino group provides different reactivity compared to the nitro group.
Uniqueness
(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the combination of the tert-butyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic pathways and its applicability in diverse research fields .
特性
CAS番号 |
920802-07-9 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC名 |
(6R)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)15-8-12(20-9-13(15)17)10-4-6-11(7-5-10)16(18)19/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChIキー |
LAYTVJPOBODDFN-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B12632822.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
silane](/img/structure/B12632835.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)

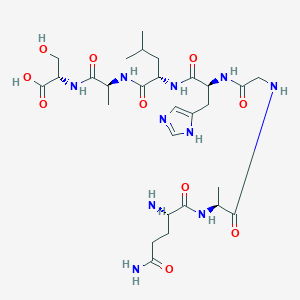
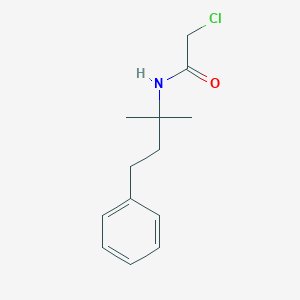
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

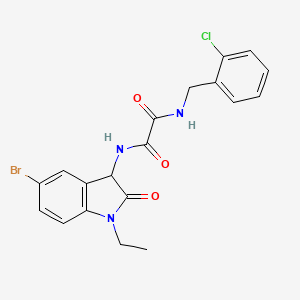
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
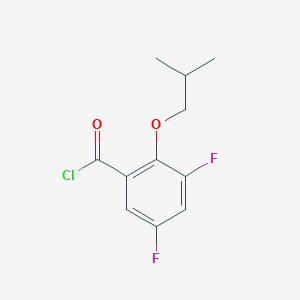
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
